molecular formula C9H16N2O3 B1442707 tert-Butyl 2-(cyclopropanecarbonyl)hydrazinecarboxylate CAS No. 851295-78-8

tert-Butyl 2-(cyclopropanecarbonyl)hydrazinecarboxylate

Cat. No. B1442707
M. Wt: 200.23 g/mol
InChI Key: RUSQVAKYNDQLGV-UHFFFAOYSA-N
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Description

“tert-Butyl 2-(cyclopropanecarbonyl)hydrazinecarboxylate” is a chemical compound with the molecular formula C9H16N2O3 and a molecular weight of 200.23 g/mol . It is used as an intermediate in the synthesis of various pharmaceutical compounds .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 2-(cyclopropanecarbonyl)hydrazinecarboxylate” consists of a tert-butyl group attached to a hydrazinecarboxylate group, which is further attached to a cyclopropane carbonyl group .


Physical And Chemical Properties Analysis

“tert-Butyl 2-(cyclopropanecarbonyl)hydrazinecarboxylate” has a molecular weight of 200.23 g/mol . Other physical and chemical properties are not provided in the search results.

Scientific Research Applications

Synthesis of Heterocycles and Carbocycles

One of the key applications of tert-Butyl 2-(cyclopropanecarbonyl)hydrazinecarboxylate is in the synthesis of hexahydropyrrolo-[1,2-d][1,2,4]triazine-1,4-dione and related compounds. This synthesis involves a reaction with triphosgene and ethyl 2-pyrrolidinecarboxylate, followed by deprotection, showcasing its role in producing complex heterocyclic structures (Obreza & Urleb, 2003).

Synthesis of Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids

Another application is found in the acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides, leading to the formation of fluorinated pyrazole-4-carboxylic acids on a multigram scale. This demonstrates the compound's utility in introducing fluoroalkyl groups into pyrazole derivatives, which are significant in medicinal chemistry (Iminov et al., 2015).

Lithiation and Substitution Reactions

tert-Butyl 2-(cyclopropanecarbonyl)hydrazinecarboxylate is also involved in lithiation and subsequent reactions with various electrophiles. This process generates α-substituted esters, which can be further converted into carboxylic acids or reduced to cyclopropanemethanols, indicating its importance in functional group transformations (Häner, Maetzke, & Seebach, 1986).

Synthesis of N-Substituted Hydrazinecarboxylates

Furthermore, the compound is used in the synthesis of (E)-tert-butyl 2-((E)-2-methyl-3-phenylallylidene)hydrazinecarboxylate and related N-substituted hydrazinecarboxylates. These compounds are explored for their biological activity, including as Mcl-1 antagonists, highlighting its role in the development of new therapeutic agents (Bhat et al., 2019).

properties

IUPAC Name

tert-butyl N-(cyclopropanecarbonylamino)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3/c1-9(2,3)14-8(13)11-10-7(12)6-4-5-6/h6H,4-5H2,1-3H3,(H,10,12)(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUSQVAKYNDQLGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNC(=O)C1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30705490
Record name tert-Butyl 2-(cyclopropanecarbonyl)hydrazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30705490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-(cyclopropanecarbonyl)hydrazinecarboxylate

CAS RN

851295-78-8
Record name tert-Butyl 2-(cyclopropanecarbonyl)hydrazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30705490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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